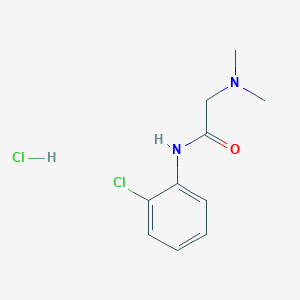![molecular formula C27H21BrN2O2 B4139033 N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide](/img/structure/B4139033.png)
N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide
Descripción general
Descripción
N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide, also known as DPA-BF, is a chemical compound that has been widely studied for its potential use in scientific research. DPA-BF belongs to the family of benzamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide is not fully understood, but studies have suggested that it may act through several pathways. One proposed mechanism is that N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. By inhibiting HDACs, N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide may be able to induce apoptosis and inhibit cell proliferation in cancer cells. N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide can have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide has been found to have anti-viral effects against several viruses, including HIV-1 and herpes simplex virus. N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide has also been found to have neuroprotective effects, which could make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide for lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs, which can have toxic effects on healthy cells. However, one limitation of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome through the use of solubilizing agents or through the development of more soluble analogs of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide. One area of research is the development of more soluble analogs of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide that can be administered more easily in vivo. Another area of research is the investigation of the mechanism of action of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide, which could lead to the development of more targeted and effective treatments for cancer and other diseases. Additionally, further studies are needed to investigate the potential neuroprotective effects of N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide and its potential use in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide can inhibit the growth of cancer cells in vitro and in vivo through its ability to induce apoptosis and inhibit cell proliferation. N-(4-bromophenyl)-4-[(diphenylacetyl)amino]benzamide has also been found to have anti-inflammatory effects, which could make it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-[(2,2-diphenylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrN2O2/c28-22-13-17-24(18-14-22)29-26(31)21-11-15-23(16-12-21)30-27(32)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,25H,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCBTPRCSOMIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-[(2,2-diphenylacetyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B4138958.png)
![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4138974.png)
![2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4138983.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4138991.png)
![1-(3-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4138993.png)

![N-(4-chlorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4139004.png)
![2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4139011.png)
![5-bromo-2-methoxy-3-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4139012.png)
![1-[(4-methoxybenzyl)thio]-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4139018.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4139025.png)

![N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4139042.png)